Methyl 3-isocyanatobenzoate is an organic compound characterized by the presence of both isocyanate and ester functional groups. Its chemical formula is , and it is commonly utilized in various synthetic applications due to its reactivity. This compound is also known by several synonyms, including 3-carbomethoxyphenyl isocyanate and 3-isocyanatobenzoic acid methyl ester.
Methyl 3-isocyanatobenzoate can be sourced from chemical suppliers such as Maybridge and Fisher Scientific, where it is available in high purity (typically 97%) for research and industrial use . It belongs to the class of compounds known as isocyanates, which are derived from the reaction of amines with phosgene or by the direct reaction of carbon dioxide with amines in the presence of a catalyst.
The synthesis of methyl 3-isocyanatobenzoate can be achieved through several methods. One common approach involves the reaction of methyl 3-aminobenzoate with phosgene or a suitable isocyanate precursor. The process typically requires careful control of temperature and reaction conditions to ensure optimal yield and purity.
Methyl 3-isocyanatobenzoate features a benzene ring substituted with both a methoxycarbonyl group (ester) and an isocyanate group. The molecular structure can be represented as follows:
COC(=O)C1=CC=CC(=C1)N=C=O
The compound's structure indicates that it has a planar aromatic system, which contributes to its reactivity in various chemical reactions.
Methyl 3-isocyanatobenzoate participates in several chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules or materials in organic chemistry.
The mechanism of action for methyl 3-isocyanatobenzoate primarily revolves around its reactivity as an electrophile due to the electron-deficient nature of the isocyanate group. When it reacts with nucleophiles:
The efficiency of these reactions depends on factors such as steric hindrance and electronic properties of the nucleophiles involved.
These properties make methyl 3-isocyanatobenzoate useful in various synthetic applications while also necessitating careful handling.
Methyl 3-isocyanatobenzoate finds applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: